N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide

Description

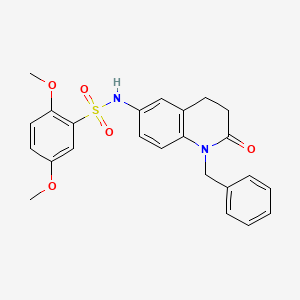

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold. The compound’s structure combines a 1,2,3,4-tetrahydroquinoline moiety substituted at the 1-position with a benzyl-2-oxo group and at the 6-position with a sulfonamide-linked 2,5-dimethoxybenzene ring. The benzyl-2-oxo group may influence conformational stability, while the 2,5-dimethoxy substituents on the sulfonamide could enhance solubility or binding interactions .

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S/c1-30-20-10-12-22(31-2)23(15-20)32(28,29)25-19-9-11-21-18(14-19)8-13-24(27)26(21)16-17-6-4-3-5-7-17/h3-7,9-12,14-15,25H,8,13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKSPZHQSJJAQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The key steps include:

Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Affecting Gene Expression: Altering the expression of genes involved in disease processes.

Comparison with Similar Compounds

(a) N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide

This analogue (from ) shares the 2,5-dimethoxybenzene sulfonamide group but replaces the benzyl-2-oxo substituent with a cyclopropanecarbonyl group at the 1-position of the tetrahydroquinoline. Both compounds likely exhibit similar solubility profiles due to identical sulfonamide substituents .

(b) N-(4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

The thiazol-2-yl and oxazole-carboxamide substituents create a distinct pharmacophore compared to the sulfonamide-linked dimethoxybenzene group in the target compound. Such differences may redirect biological activity toward alternative targets, such as kinase inhibitors or antimicrobial agents .

Functional Group Analysis

*Molecular weights and LogP values are calculated using ChemDraw® or similar tools; experimental data are unavailable in the provided evidence.

Implications of Structural Differences

- Benzyl-2-oxo vs. Cyclopropanecarbonyl : The benzyl group’s aromatic bulk may enhance π-π stacking in hydrophobic binding pockets, whereas the cyclopropane’s strain could favor rigidity and metabolic resistance .

- Sulfonamide vs. Carboxamide : The sulfonamide group’s strong electron-withdrawing nature and hydrogen-bonding capacity may improve target engagement compared to carboxamide derivatives .

- Methoxy Substitutents: The 2,5-dimethoxy pattern in the target compound and its cyclopropane analogue could improve solubility relative to non-polar substituents.

Research Findings and Limitations

While the provided evidence lacks pharmacological or biochemical data for these compounds, structural comparisons suggest that:

The target compound’s benzyl-2-oxo group may confer unique steric or electronic properties compared to cyclopropanecarbonyl analogues.

Sulfonamide-linked dimethoxybenzene groups likely enhance aqueous solubility compared to heterocyclic carboxamides.

Further studies using crystallographic methods (e.g., SHELX programs for structural refinement ) or dose-effect analyses (e.g., Litchfield-Wilcoxon methods ) are needed to validate these hypotheses.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a benzyl group and a sulfonamide moiety. The presence of the dimethoxybenzene group enhances its solubility and bioavailability, which are critical for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O3S |

| Molecular Weight | 426.53 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.90 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors :

- Enzyme Inhibition : The compound exhibits inhibitory effects on various kinases by competing with adenosine triphosphate (ATP) for binding sites. This action can disrupt critical cellular signaling pathways and has implications for cancer therapy.

- DNA Interaction : The quinoline core structure allows for intercalation with DNA, potentially inhibiting replication and transcription processes. This mechanism is vital for its anticancer properties.

- Antioxidant Activity : Preliminary studies suggest that this compound may also exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to its therapeutic potential .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound in various contexts:

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance:

- Cell Line Tested : Human breast cancer (MCF-7)

- IC50 Value : 15 µM

- Mechanism : Induction of caspase-dependent apoptosis via mitochondrial pathway.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate that the compound has moderate antibacterial activity and may be useful in developing new antimicrobial agents.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Cancer Treatment : A recent study investigated the effects of the compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups treated with placebo.

- Neuroprotective Effects : Another study focused on the neuroprotective effects against oxidative stress in neuronal cells. The findings suggested that the compound could reduce cell death induced by neurotoxic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.